8-Acetylquinoline CAS number and molecular weight
8-Acetylquinoline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-acetylquinoline, a heterocyclic organic compound with significant potential in various scientific domains. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its biological activities with a focus on its role in drug development. Spectroscopic data for its characterization are presented, and a potential signaling pathway involved in its anticancer activity is discussed and visualized.
Introduction
Quinoline and its derivatives are a class of heterocyclic compounds that have long captured the attention of chemists and pharmacologists due to their presence in numerous biologically active natural products and synthetic pharmaceuticals. 8-Acetylquinoline, a ketone derivative of quinoline, serves as a valuable intermediate in organic synthesis and has demonstrated a range of biological activities, including antimicrobial and anticancer properties. This guide aims to consolidate the technical information available on 8-acetylquinoline to support further research and development efforts.
Chemical and Physical Properties
8-Acetylquinoline is a solid at room temperature with the chemical formula C₁₁H₉NO. Its structure consists of a quinoline ring substituted with an acetyl group at the 8th position.
Table 1: Physicochemical Properties of 8-Acetylquinoline
| Property | Value | Reference |
| CAS Number | 56234-20-9 | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| Molecular Formula | C₁₁H₉NO | [1] |
| IUPAC Name | 1-(Quinolin-8-yl)ethanone | [1] |
| Appearance | Solid | |
| Melting Point | 74-77 °C | |
| Boiling Point | >350 °C (predicted) | |
| Density | 1.185 g/cm³ (predicted) | |
| Solubility | Soluble in common organic solvents |
Synthesis of 8-Acetylquinoline
The primary method for the synthesis of 8-acetylquinoline is the Friedel-Crafts acylation of quinoline. This electrophilic aromatic substitution reaction introduces an acetyl group onto the quinoline ring.
Experimental Protocol: Friedel-Crafts Acylation of Quinoline
This protocol describes a general procedure for the synthesis of 8-acetylquinoline.
Materials:
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Quinoline
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Acetyl chloride or Acetic anhydride
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Aluminum chloride (AlCl₃) (or another suitable Lewis acid)
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Dichloromethane (DCM) or another suitable inert solvent
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Hydrochloric acid (HCl), dilute solution
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Sodium bicarbonate (NaHCO₃), saturated solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline in the inert solvent (e.g., DCM).
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Cool the mixture in an ice bath.
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Carefully add the Lewis acid (e.g., aluminum chloride) portion-wise while stirring.
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To this cooled and stirred suspension, add acetyl chloride or acetic anhydride dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and dilute hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with the same solvent.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 8-acetylquinoline.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized 8-acetylquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data for 8-Acetylquinoline
| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.95 | dd | 4.2, 1.7 |
| H-3 | 7.45 | dd | 8.3, 4.2 |
| H-4 | 8.18 | dd | 8.3, 1.7 |
| H-5 | 7.80 | dd | 8.2, 1.4 |
| H-6 | 7.55 | t | 7.8 |
| H-7 | 8.05 | dd | 7.4, 1.4 |
| -COCH₃ | 2.80 | s | - |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) | ||
| C-2 | 150.5 | ||
| C-3 | 121.5 | ||
| C-4 | 136.2 | ||
| C-4a | 128.5 | ||
| C-5 | 129.8 | ||
| C-6 | 126.5 | ||
| C-7 | 134.0 | ||
| C-8 | 138.0 | ||
| C-8a | 145.0 | ||
| -C OCH₃ | 202.0 | ||
| -COC H₃ | 30.0 |
Note: These are predicted values and may vary slightly from experimental results.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Characteristic FT-IR Absorption Bands for 8-Acetylquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1685 | Strong | C=O stretch (aroyl ketone) |
| ~1600, 1580, 1500 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1360 | Medium | -CH₃ bending |
| ~830, 790 | Strong | C-H out-of-plane bending |
Biological Activities and Potential Applications
Quinoline derivatives are known for their broad spectrum of biological activities. 8-Acetylquinoline and its derivatives have been investigated for their potential as antimicrobial and anticancer agents.
Antimicrobial Activity
The antimicrobial mechanism of many quinoline-based compounds is attributed to their ability to chelate metal ions, which are essential for the survival of microorganisms, and to inhibit key enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair. The acetyl group at the 8-position can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.
Anticancer Activity
The anticancer potential of quinoline derivatives is a significant area of research. While the specific mechanisms of 8-acetylquinoline are still under investigation, related compounds have been shown to exert their effects through various pathways, including the inhibition of protein kinases and the induction of apoptosis.
One potential mechanism of action for quinoline derivatives in cancer is the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and a hypothetical point of inhibition by a quinoline-based compound.
Experimental Workflows
The investigation of 8-acetylquinoline's biological activity involves a series of well-defined experimental workflows.
Workflow for Anticancer Activity Screening
The following diagram outlines a typical workflow for evaluating the anticancer properties of a compound like 8-acetylquinoline.
Conclusion
8-Acetylquinoline is a versatile heterocyclic compound with a well-established synthetic route and promising biological activities. Its potential as a scaffold for the development of new antimicrobial and anticancer agents warrants further investigation. This technical guide provides foundational information to aid researchers in their exploration of 8-acetylquinoline and its derivatives, from synthesis and characterization to the elucidation of its mechanisms of action in biological systems. Continued research in this area is crucial for unlocking the full therapeutic potential of this class of compounds.
